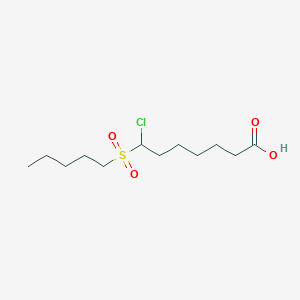
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is a chemical compound with a molecular weight of 298.100557896 daltons It is a type of carboxylic acid, characterized by the presence of a sulfonyl group and a chlorine atom attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of heptanoic acid, followed by the introduction of the sulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The chlorine atom may also play a role in the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler carboxylic acid without the sulfonyl and chlorine groups.
Chlorosulfonic acid: Contains both chlorine and sulfonyl groups but lacks the heptanoic acid backbone.
Pentane-1-sulfonic acid: Similar sulfonyl group but with a shorter carbon chain and no chlorine atom.
Uniqueness
7-Chloro-7-(pentane-1-sulfonyl)heptanoic acid is unique due to the combination of its structural features
Properties
CAS No. |
93097-58-6 |
|---|---|
Molecular Formula |
C12H23ClO4S |
Molecular Weight |
298.83 g/mol |
IUPAC Name |
7-chloro-7-pentylsulfonylheptanoic acid |
InChI |
InChI=1S/C12H23ClO4S/c1-2-3-7-10-18(16,17)11(13)8-5-4-6-9-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
JPHNLQZSBGCAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C(CCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


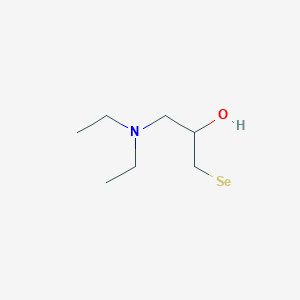

![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

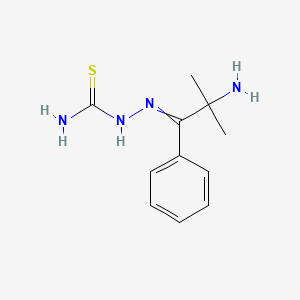
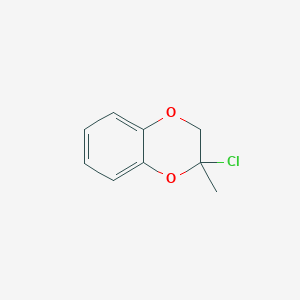
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

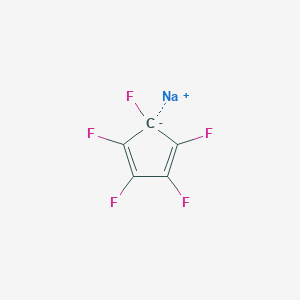
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
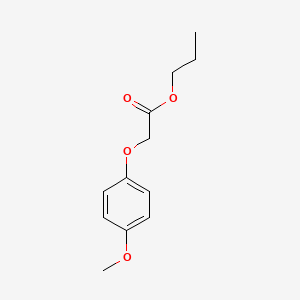
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
